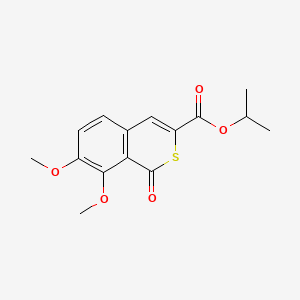

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

"1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters" are used as photoremovable protecting groups in synthetic chemistry. These compounds, similar in complexity to the compound , show that the photolytic cleavage mechanism could be applied to a range of substrates, suggesting potential applications in light-sensitive drug delivery systems or the protection of sensitive functional groups during chemical synthesis (Jaromír Literák, Ľubica Hroudná, P. Klán, 2008).

Heterocyclic Derivative Syntheses

The "palladium-catalyzed oxidative cyclization-alkoxycarbonylation" of gamma-oxoalkynes to produce heterocyclic derivatives demonstrates the compound's relevance in creating pharmaceutical intermediates and materials with unique electronic properties. This process showcases the potential for constructing complex molecular architectures, highlighting the role such compounds can play in developing new drugs and materials (A. Bacchi, M. Costa, Nicola Della Ca’, 2005).

Supramolecular Oxidation

The use of "6A,6D-Di-O-(propan-2-on-1,3-diyl) alpha-cyclodextrin-6A,6D-dicarboxylate" for the oxidation of aromatic amines indicates that related compounds could be employed in green chemistry for the oxidation processes, offering environmentally friendly alternatives for the synthesis of nitro, azo, and azoxy compounds, crucial in dye and pharmaceutical industries (Lavinia G. Marinescu, Merete Mølbach, C. Rousseau, M. Bols, 2005).

Catalytic Synthesis and Antioxidant Agents

In the context of materials science, "novel chalcone derivatives" have been synthesized for potential applications as potent antioxidant agents. This indicates the broader applicability of such compounds in developing antioxidants for medical or materials science applications, where reducing oxidative stress is crucial (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Renewable Chemicals from Glycerol

Investigations into the "acid-catalysed condensation of glycerol" with various aldehydes and ketones to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols reveal potential applications in renewable chemical production. This research underscores the value of such compounds in creating sustainable chemicals from biomass, aligning with efforts to develop green and sustainable chemistry practices (J. Deutsch, Andreas Martin, H. Lieske, 2007).

Eigenschaften

IUPAC Name |

propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDVLBOZYTKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)